N-(Methoxycarbonyl)-O-methyl-L-serine
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Overview
Description
N-(Methoxycarbonyl)-O-methyl-L-serine is a derivative of the amino acid serine It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a methyl group attached to the oxygen atom of the serine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-O-methyl-L-serine typically involves the protection of the amino and hydroxyl groups of serine, followed by the introduction of the methoxycarbonyl and methyl groups. One common method involves the use of methoxycarbonyl chloride and methyl iodide as reagents. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxycarbonyl)-O-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(Methoxycarbonyl)-O-methyl-L-serine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Methoxycarbonyl)-O-methyl-L-serine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The methoxycarbonyl and methyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(Methoxycarbonyl)-L-serine: Lacks the methyl group on the oxygen atom.
O-Methyl-L-serine: Lacks the methoxycarbonyl group on the nitrogen atom.
N-(Methoxycarbonyl)-O-ethyl-L-serine: Contains an ethyl group instead of a methyl group on the oxygen atom.
Uniqueness
N-(Methoxycarbonyl)-O-methyl-L-serine is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and reactivity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C6H11NO5 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S)-3-methoxy-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-11-3-4(5(8)9)7-6(10)12-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChI Key |
MXVMRYOHZNWUTC-BYPYZUCNSA-N |
Isomeric SMILES |
COC[C@@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
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